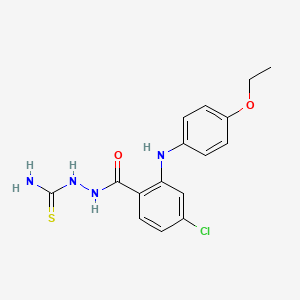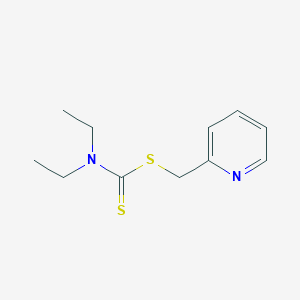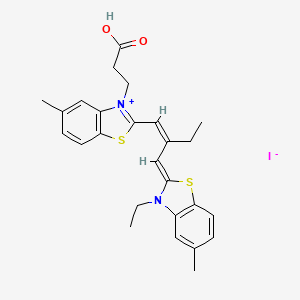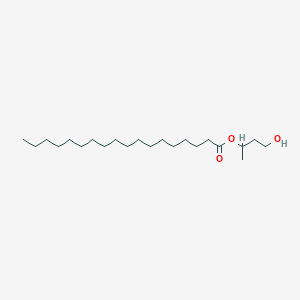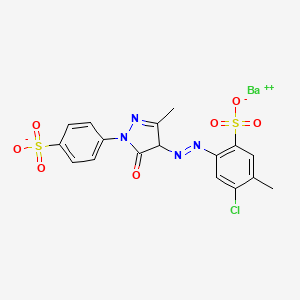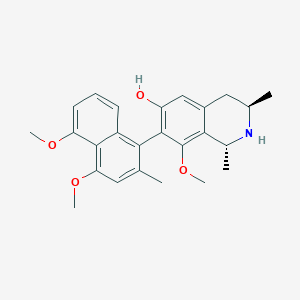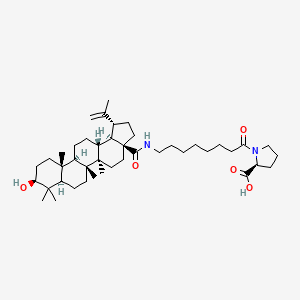
2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine is a complex organic compound with the molecular formula C26H18ClN3. It consists of 48 atoms, including 18 hydrogen atoms, 26 carbon atoms, 3 nitrogen atoms, and 1 chlorine atom . The compound features a unique structure with multiple aromatic rings and a chlorine substituent, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine involves several steps. One of the methods includes treating an authentic precursor with chloroacetic acid and polyphosphoric acid (PPA). This reaction yields the desired compound along with other by-products . The reaction conditions typically involve controlled temperatures and specific reagent concentrations to ensure the formation of the target compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis likely follows similar principles as laboratory methods but on a larger scale. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include chloroacetic acid, polyphosphoric acid, and other organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine has several scientific research applications, including:
Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the understanding of aromatic compounds and their behavior.
Biology: Research may explore the biological activity of the compound, including its potential interactions with biological molecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.
Industry: The compound’s unique properties may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific sites on target molecules, potentially altering their function. The exact pathways and targets depend on the specific application and context of the research.
Comparison with Similar Compounds
2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine can be compared with other similar compounds, such as:
2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine: This compound shares structural similarities but differs in the number and position of chlorine atoms.
2-Chloro-6-(chloromethyl)-13-phenyl-5H-dibenzo[d,h][1,3,6]triazonine: Another related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific arrangement of aromatic rings and substituents, which contribute to its distinct chemical and physical properties.
Properties
CAS No. |
103686-95-9 |
|---|---|
Molecular Formula |
C26H18ClN3 |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
2-chloro-6,13-diphenyl-12H-benzo[d][1,3,7]benzotriazonine |
InChI |
InChI=1S/C26H18ClN3/c27-20-15-16-22-21(17-20)25(18-9-3-1-4-10-18)28-23-13-7-8-14-24(23)30-26(29-22)19-11-5-2-6-12-19/h1-17,28H |
InChI Key |
CKCNITSQKHLPLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=NC4=CC=CC=C4N2)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





